Caulophine

Overview

Description

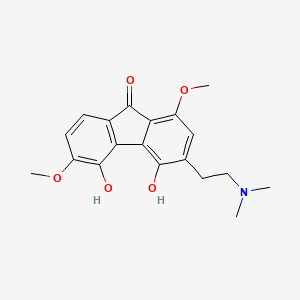

Caulophine is a fluoroketone alkaloid isolated from Caulophyllum robustum MAXIM . It has antioxidant activity and the ability to protect cardiomyocytes from oxidative and ischemic damage, providing potential value for coronary heart disease research .

Synthesis Analysis

This compound is a naturally occurring compound that is isolated from the radix of Caulophyllum robustum MAXIM . The exact synthesis process is not detailed in the available literature.

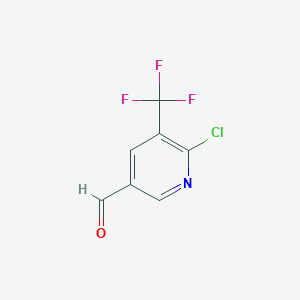

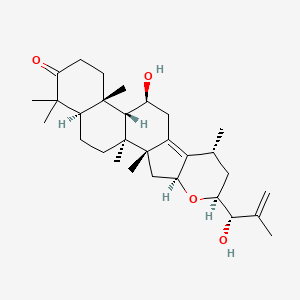

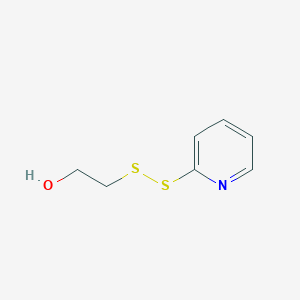

Molecular Structure Analysis

This compound is identified as 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one . Its molecular formula is C19H21NO5 and it has a molecular weight of 343.37 .

Scientific Research Applications

Protection Against Cardiomyocyte Injury : Caulophine demonstrates protective effects on cardiomyocytes against oxidative and ischemic injury. It has been found to increase the viability of cardiomyocytes injured by H2O2 and adriamycin, decrease enzymes like creatine kinase (CK) and lactate dehydrogenase (LDH), and increase superoxide dismutase (SOD) levels. These effects suggest that this compound could be a promising agent for treating coronary heart disease through its antioxidative mechanism (Si et al., 2010).

Calcium Homeostasis in Cardiomyocytes : this compound has shown effects on caffeine-induced injury and calcium homeostasis in rat cardiomyocytes. It can decrease the total intracellular free Ca2+ concentration and intracellular calcium release in response to caffeine, without affecting calcium influx induced by potassium chloride. This indicates this compound's potential as a calcium antagonist, which could be beneficial in treating ischemic cardiovascular diseases (Si et al., 2010).

Anti-myocardial Ischemia Activities : this compound has been associated with anti-myocardial ischemia activities. Its isolation process and the investigation of its metabolism in vivo and in vitro have been a focus to further understand its therapeutic potential. This includes studies on its excretion and metabolism in rat liver microsomes (Wen et al., 2011).

Pharmacokinetics and Bioavailability : Research on this compound's pharmacokinetics and bioavailability, especially in rat plasma and urine, has been conducted. This involves the development of methods to detect and quantify this compound and its metabolites, which is crucial for understanding its efficacy and safety profile (Lu et al., 2018).

Mechanism of Action

Properties

IUPAC Name |

3-[2-(dimethylamino)ethyl]-4,5-dihydroxy-1,6-dimethoxyfluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-20(2)8-7-10-9-13(25-4)15-16(17(10)21)14-11(18(15)22)5-6-12(24-3)19(14)23/h5-6,9,21,23H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCDKMMCPZJBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C2C(=C1O)C3=C(C2=O)C=CC(=C3O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B3026779.png)

![[(2R)-2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B3026780.png)

![3-Chloro-6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3026789.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3026790.png)